molecular formula C16H12N4OS B370735 6-(4-Methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole CAS No. 96134-36-0

6-(4-Methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B370735
CAS RN: 96134-36-0
M. Wt: 308.4g/mol
InChI Key: OYYTYUQHNVLXFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a triazolothiadiazole.

Scientific Research Applications

Pharmacological Potential

  • Anti-inflammatory and Analgesic Effects : 6-(4-Methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives have been synthesized and evaluated for their anti-inflammatory and analgesic potentials, showing significant activity and low ulcerogenic index in potent compounds (Amir, Kumar, & Javed, 2007).

Anticancer Activity

  • Antiproliferative Potency Against Cancer Cells : Some derivatives of 6-(4-Methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole demonstrated moderate to good antiproliferative potency against human breast cancer, osteosarcoma, and leukemia cell lines (Chowrasia et al., 2017).

Antimicrobial Properties

  • Significant Antimicrobial Inhibition : Several 6-(4-Methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives exhibited significant inhibition against various bacterial and fungal strains, comparable to standard drugs (Swamy et al., 2006).

Antioxidant Efficacy

  • Potential Antioxidant Agents : Some derivatives were found to be potent antioxidants, showing effective radical scavenging activity in spectrophotometric assays (Sunil et al., 2010).

Antiviral Research

  • Lack of Antiviral Effects in Cell Culture : In various viral test systems, novel 3,6-disubstituted 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole derivatives containing adamantyl moiety were synthesized but showed no antiviral effects at subtoxic concentrations (Kritsanida et al., 2002).

properties

CAS RN

96134-36-0

Product Name

6-(4-Methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Molecular Formula

C16H12N4OS

Molecular Weight

308.4g/mol

IUPAC Name

6-(4-methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C16H12N4OS/c1-21-13-9-7-12(8-10-13)15-19-20-14(17-18-16(20)22-15)11-5-3-2-4-6-11/h2-10H,1H3

InChI Key

OYYTYUQHNVLXFT-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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6-(4-Methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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6-(4-Methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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6-(4-Methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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6-(4-Methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
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6-(4-Methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Reactant of Route 6
6-(4-Methoxyphenyl)-3-phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

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